molecular formula C8H8N4S B1415156 (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine CAS No. 1123169-55-0

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

Cat. No. B1415156
CAS RN: 1123169-55-0
M. Wt: 192.24 g/mol
InChI Key: MUSXSXZMNZRQOG-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine, commonly referred to as PTMA, is a synthetic compound that has been studied for its potential applications in scientific research. PTMA has been found to have a range of biochemical and physiological effects and has been used in a variety of lab experiments.

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

The compound “(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine” has been studied for its potential as a CDK2 inhibitor in cancer treatment. CDK2 is a cyclin-dependent kinase critical in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. A study highlighted the design and synthesis of derivatives that showed potent CDK2 inhibitory activity, with one compound exhibiting sub-micromolar antiproliferative activity against various cancer cell lines .

Anti-Fibrosis Activity

Research into the anti-fibrotic activity of pyrimidine derivatives, including “(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine”, has shown promising results. These compounds have been evaluated against hepatic stellate cells, with some derivatives presenting better anti-fibrotic activities than existing drugs. They effectively inhibited collagen expression and hydroxyproline content, suggesting potential as novel anti-fibrotic drugs .

Mnk Inhibition for Leukemia Treatment

A series of derivatives of “(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine” have been reported as Mnk inhibitors . These inhibitors have shown strong activity against Mnk2, a kinase involved in the regulation of protein synthesis. The most active and selective compounds demonstrated cell type-specific effects in a panel of cancer cell lines, particularly inducing apoptosis in acute myeloid leukemia cells .

Antimicrobial Properties

Thiazole derivatives, including “(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine”, have been identified with significant antimicrobial properties. One study found that a compound with a thiazole ring exhibited potent inhibitory activity against microbes, comparable to the standard drug vancomycin .

Herbicidal Applications

The introduction of certain phenyl groups into the molecular structures of thiazole derivatives has been shown to enhance herbicidal activities. Research indicates that most synthesized compounds with this structure possess moderate to good herbicidal activities, suggesting their use in agricultural applications .

properties

IUPAC Name

(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-4-6-5-13-8(12-6)7-10-2-1-3-11-7/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSXSXZMNZRQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653255
Record name 1-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

CAS RN

1123169-55-0
Record name 1-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine
Reactant of Route 2
(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine
Reactant of Route 3
(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine
Reactant of Route 5
(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine
Reactant of Route 6
(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine

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